molecular formula C10H11FS2 B3100946 2-(2-Fluorophenyl)-1,3-dithiane CAS No. 138036-92-7

2-(2-Fluorophenyl)-1,3-dithiane

Cat. No.: B3100946
CAS No.: 138036-92-7
M. Wt: 214.3 g/mol
InChI Key: NSBGJIWOKGWANC-UHFFFAOYSA-N
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Description

2-Fluorophenyl compounds are commonly used in the synthesis of various pharmaceuticals . They are also key components in the structure of many natural products .


Synthesis Analysis

The synthesis of fluorophenyl compounds often involves complex chemical reactions . For example, a two-step substitution reaction was used to obtain a fluorophenyl compound in one study .


Molecular Structure Analysis

The molecular structure of fluorophenyl compounds has been investigated using techniques such as microwave spectroscopy and nuclear magnetic resonance spectroscopy . The crystal structure of related compounds has also been studied .


Chemical Reactions Analysis

Fluorophenyl compounds can participate in various chemical reactions. For instance, ketoreductases were screened for selective reduction in a study .


Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl compounds can vary widely. For instance, 2-Fluorophenyl isocyanate is a liquid at room temperature with a density of 1.222 g/mL at 25 °C .

Scientific Research Applications

Radioligand Synthesis for Neuroimaging

A study by Snyder et al. (1995) describes the synthesis of various 1,3-dithianes, including fluorine-18-labeled derivatives, as ligands for GABAA receptor complex-associated neuronal chloride ion channels. These compounds, including 5-tert-butyl-2-(4-[18F]fluorophenyl)-1,3-dithiane, were evaluated as potential in vivo imaging agents for positron emission tomography and single photon emission computed tomography, indicating significant uptake into mouse brain (Snyder et al., 1995).

Mechanism of Action

The mechanism of action of fluorophenyl compounds can vary depending on their structure and the biological system they interact with. For example, one fluorophenyl compound demonstrated an anti-inflammatory effect by triggering a repolarization of macrophages from M1 to M2a .

Safety and Hazards

Fluorophenyl compounds can pose various safety hazards. For example, 2-Fluorophenyl isocyanate is considered hazardous and may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

The future research directions for fluorophenyl compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, one study suggested that a fluorophenyl compound could be used as an alternative scaffold for the development of new medicines to treat inflammatory conditions .

Properties

IUPAC Name

2-(2-fluorophenyl)-1,3-dithiane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FS2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-2,4-5,10H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBGJIWOKGWANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-fluorobenzaldehyde (10.03 g, 80.8 mmol, 1.0 eq.) and NBS (2.16 g, 12.1 mmol, 0.2 eq.) in CH2Cl2 (400 mL) was added 1,3-propanedithiol (9.8 mL, 97.6 mmol, 1.2 eq.). After 0.75 h, the reaction mixture was concentrated in vacuo. The residue was diluted with CH2Cl2 and water, and the layers were separated. The organic layer was dried over Na2SO4, filtered, concentrated in vacuo, and triturated with hexanes to give 2-(2-fluorophenyl)-1,3-dithiane as a white solid (13.55 g, 78% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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